

Core Biochemical & Pharmacological Data

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Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

Cat. No.: S526528

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The table below summarizes the essential quantitative data for **Dorsomorphin**.

Property	Value / Description
Ki for AMPK	109 nM [1] [2]
Molecular Weight	399.49 g/mol [1] [3] [2]
Molecular Formula	C ₂₄ H ₂₅ N ₅ O [1] [3] [2]
CAS Number	866405-64-3 [1] [3] [2]
Purity	Typically >98% to 99.99% [1] [3] [2]
Primary Targets	AMPK; BMP type I receptors (ALK2, ALK3, ALK6) [1] [2]
Solubility	Soluble in DMSO (commonly 4-5 mg/mL, may require warming and sonication) [1] [4]
IC50 in Cell Viability Assays	Varies by cell line (e.g., ~10-11 µM in HeLa and HCT116 cells) [3]

Experimental Protocols

Here are detailed methodologies for key experiments involving **Dorsomorphin**, as cited in the literature.

In Vitro Kinase Assay for AMPK Inhibition

This protocol describes how to measure the direct inhibition of AMPK activity in a cell-free system [2].

- **Partial Purification of AMPK:** Liver AMPK is partially purified from male Sprague-Dawley (SD) rats.
- **Reaction Mixture:** The 100 μ l reaction contains:
 - 40 mM HEPES buffer (pH 7.0)
 - 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂
 - 0.025% BSA, 0.8 mM DTT
 - 100 μ M AMP
 - 100 μ M ATP (including 0.5 μ Ci ³³P-ATP per reaction)
 - 50 μ M SAMS peptide (a specific AMPK substrate)
- **Inhibition Assay:** The reaction is initiated by adding the enzyme and incubated for 30 minutes at 30°C. It is stopped by adding 80 μ l of 1% H₃PO₄.
- **Detection:** Aliquots are transferred to a 96-well MultiScreen plate, washed three times with 1% H₃PO₄, and radioactivity is detected to measure kinase activity. Data are fit to a competitive inhibition equation to determine the K_i value.

Cell-Based Assay for BMP Pathway Inhibition

This method assesses **Dorsomorphin**'s effect on BMP-mediated osteoblast differentiation [2].

- **Cell Line:** Mouse myoblast C2C12 cells.
- **Stimulation & Inhibition:** Cells are stimulated with BMP4 or BMP6 to induce osteoblast differentiation.
- **Dorsomorphin Treatment:** Treated with 4 μ M **Dorsomorphin**.
- **Biomarker Measurement:** Inhibition is assessed by measuring the decrease in alkaline phosphatase (ALP) levels using spectrophotometry.

In Vivo Study on Iron Metabolism

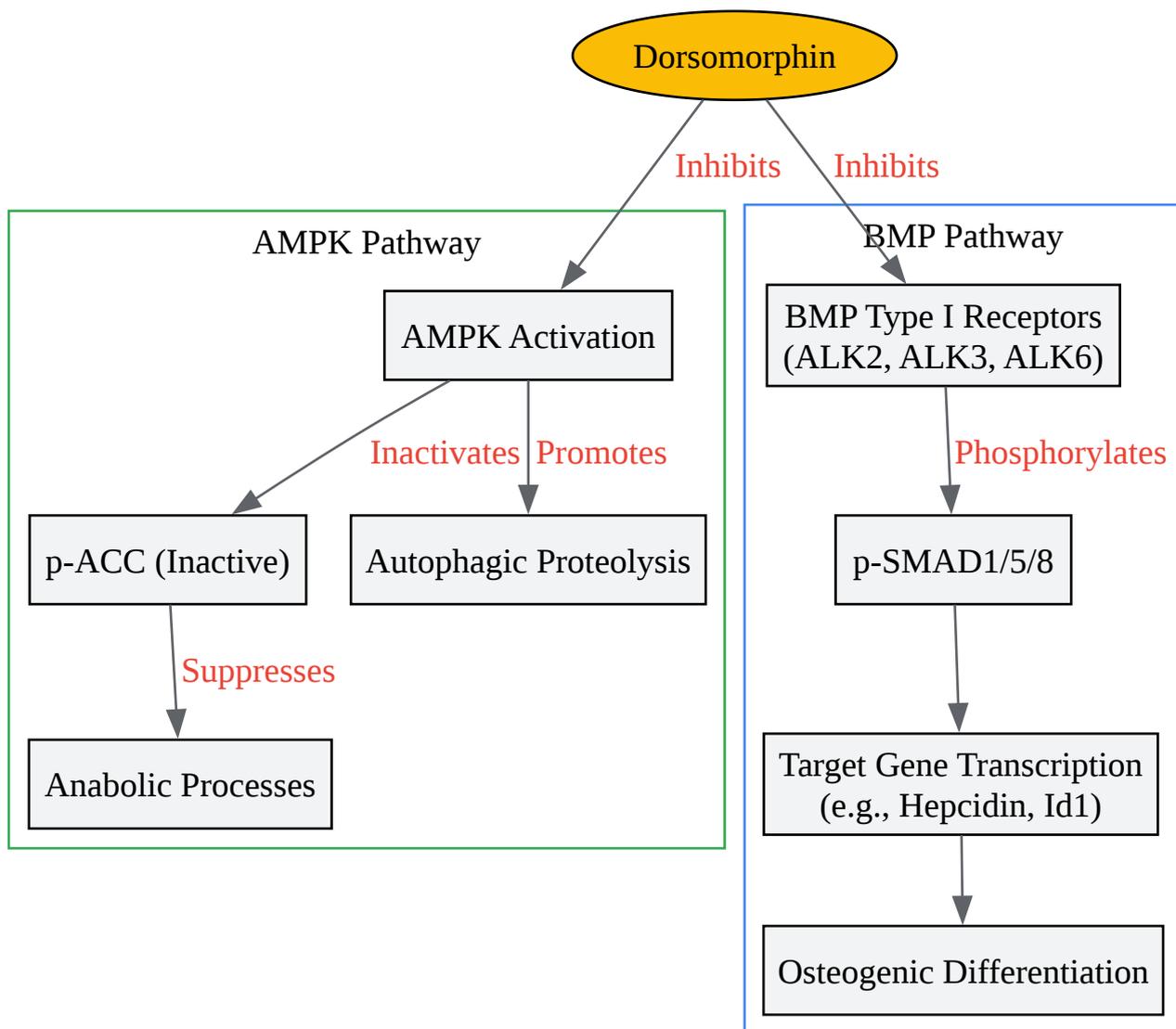
This protocol demonstrates the in vivo effect of **Dorsomorphin** on BMP signaling in iron metabolism [2].

- **Animal Model:** Iron-replete C57BL/6 mice.

- **Dosage and Administration:** **Dorsomorphin** is administered at 10 mg/kg via intraperitoneal injection.
- **Analysis:** Hepatic hepcidin mRNA levels are measured by qRT-PCR, and serum iron concentrations are analyzed. **Dorsomorphin** treatment reduces hepcidin expression and increases serum iron.

Mechanisms of Action and Signaling Pathways

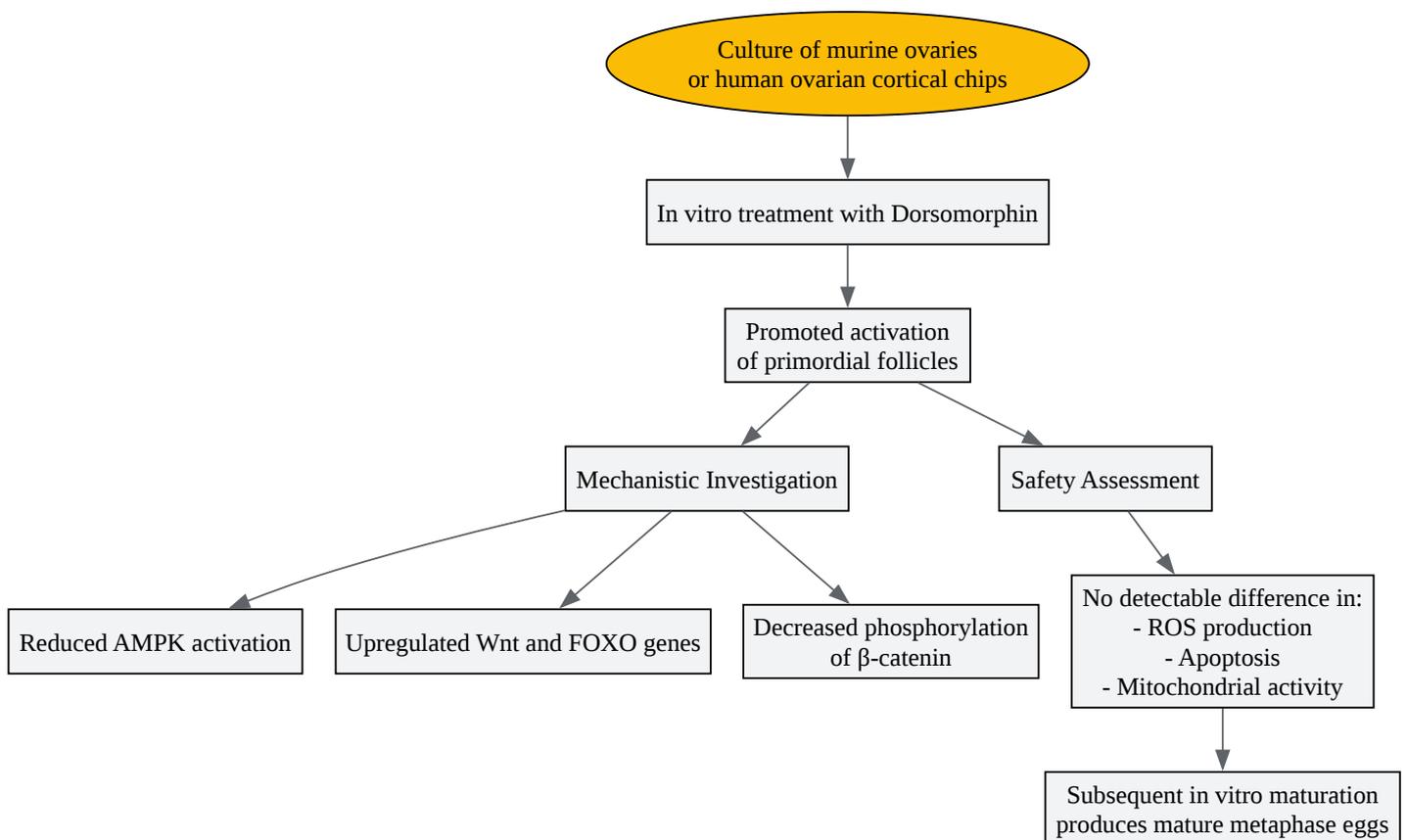
Dorsomorphin has a dual mechanism of action, primarily inhibiting both the AMPK and BMP signaling pathways.



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Dorsomorphin dually inhibits AMPK and BMP signaling pathways. AMPK inhibition affects metabolism and autophagy, while BMP receptor inhibition impacts gene expression and cell differentiation. [1] [2]

A 2024 open-access study in *Communications Biology* provided a detailed experimental workflow and findings on using **Dorsomorphin** to activate dormant ovarian follicles, highlighting its effects on downstream signaling [5].



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Experimental workflow for follicle activation shows **dorsomorphin** promotes primordial follicle activation via AMPK inhibition, upregulating Wnt/Foxo genes and reducing β -catenin phosphorylation, yielding high-quality oocytes. [5]

Key Research Considerations

- **Specificity Warning:** A primary scientific consideration is that **Dorsomorphin is not a specific AMPK inhibitor** [6]. It potently inhibits BMP type I receptors (ALK2, ALK3, ALK6), blocking BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [1] [2]. Appropriate controls are essential to confirm that observed effects are due to AMPK inhibition.
- **Research Applications:** Despite specificity concerns, **Dorsomorphin** remains a valuable research tool. It has been used to study AMPK's role in diverse processes, including **autophagy, cancer cell proliferation, metabolism, and developmental biology** [1] [3] [2]. Recent research has explored its potential in **promoting the activation of dormant follicles** for fertility research [5].

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References

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